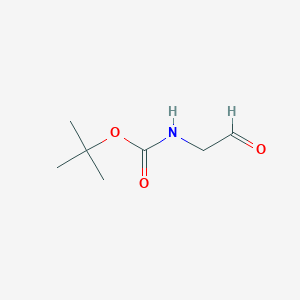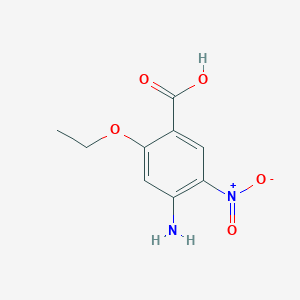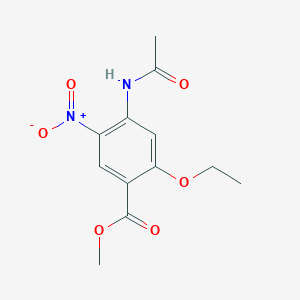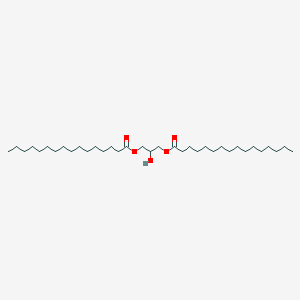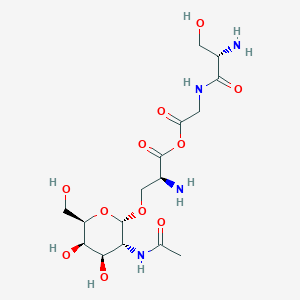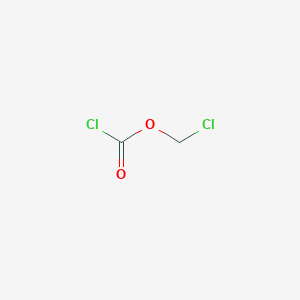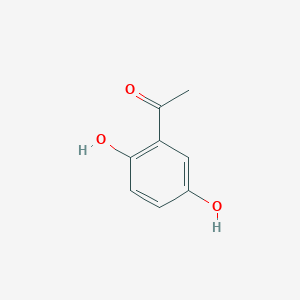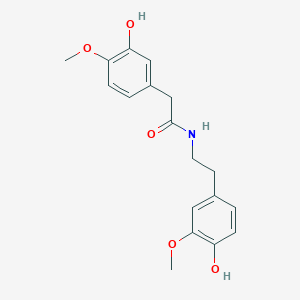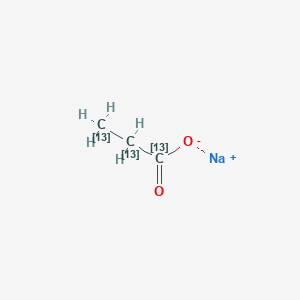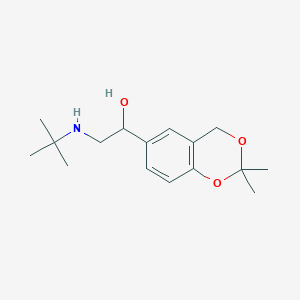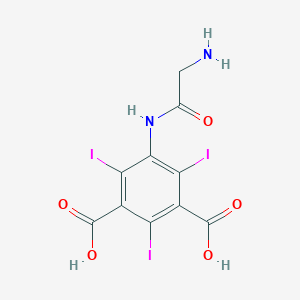
5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid is a chemical compound known for its use in the preparation of radiocontrast agents . This compound is characterized by the presence of three iodine atoms, which contribute to its high atomic number and density, making it suitable for imaging applications.
Métodos De Preparación
The synthesis of 5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid involves multiple stepsThe reaction conditions typically involve the use of iodine and a suitable oxidizing agent to achieve the iodination . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2-Aminoacetamido)-2,4,6-triiodo-isophthalic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving radiocontrast agents to visualize biological structures.
Medicine: Integral in the development of imaging agents for diagnostic purposes.
Industry: Utilized in the production of various chemical intermediates
Mecanismo De Acción
The mechanism of action of this compound, particularly in its role as a radiocontrast agent, involves its high atomic number iodine atoms. These atoms absorb X-rays effectively, enhancing the contrast of images in radiographic procedures. The molecular targets and pathways involved include the interaction with biological tissues, where the compound accumulates and provides a clear contrast in imaging .
Comparación Con Compuestos Similares
- Iohexol
- Iodixanol
- Iopamidol
Propiedades
IUPAC Name |
5-[(2-aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I3N2O5/c11-5-3(9(17)18)6(12)8(15-2(16)1-14)7(13)4(5)10(19)20/h1,14H2,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXCOHIWKJOMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
